![molecular formula C12H18N4O3 B5596440 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5596440.png)
2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of morpholino acetamides, including variants similar to 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide, often involves condensation reactions, with specific methodologies tailored to enhance yield and purity. For example, Kanagarajan et al. (2010) synthesized biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides and evaluated their in vitro antibacterial and antifungal activities, indicating a step-wise synthetic approach that could be applicable to similar compounds (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide has been elucidated using various spectroscopic techniques. Dyachenko and Chernega (2006) studied the molecular and crystal structure of a closely related compound, providing insights into the arrangement and interactions within the molecule that may apply to the target compound as well (Dyachenko & Chernega, 2006).
Chemical Reactions and Properties
The chemical reactivity of morpholino acetamides involves interactions with various reagents and conditions. Farouk, Ibrahim, and El-Gohary (2021) explored the chemical behavior of related compounds, providing insights into the reactivity patterns that could be relevant for 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide (Farouk, Ibrahim, & El-Gohary, 2021).
properties
IUPAC Name |
2-methoxy-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-18-8-12(17)13-7-10-6-11(15-9-14-10)16-2-4-19-5-3-16/h6,9H,2-5,7-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRLCQJSZUZZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC(=NC=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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